2-[2-(5-Ethyl-1-methylpiperidin-2-yl)ethyl]aniline;hydrochloride
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Overview
Description
2-[2-(5-Ethyl-1-methylpiperidin-2-yl)ethyl]aniline;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a piperidine ring, an aniline group, and a hydrochloride salt, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Ethyl-1-methylpiperidin-2-yl)ethyl]aniline;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as ethylamine and 1,5-dibromopentane.
Introduction of the Aniline Group: The aniline group is introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with aniline under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the compound to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Ethyl-1-methylpiperidin-2-yl)ethyl]aniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the aniline group, where halogenated reagents replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogenated reagents (e.g., bromine, chlorine)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
2-[2-(5-Ethyl-1-methylpiperidin-2-yl)ethyl]aniline;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(5-Ethyl-1-methylpiperidin-2-yl)ethyl]aniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol
- 2-(1-Methylpiperidin-4-yl)ethylamine
- Fentanyl analogues
Uniqueness
2-[2-(5-Ethyl-1-methylpiperidin-2-yl)ethyl]aniline;hydrochloride is unique due to its specific structural features, such as the combination of the piperidine ring and the aniline group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
62370-17-6 |
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Molecular Formula |
C16H27ClN2 |
Molecular Weight |
282.9 g/mol |
IUPAC Name |
2-[2-(5-ethyl-1-methylpiperidin-2-yl)ethyl]aniline;hydrochloride |
InChI |
InChI=1S/C16H26N2.ClH/c1-3-13-8-10-15(18(2)12-13)11-9-14-6-4-5-7-16(14)17;/h4-7,13,15H,3,8-12,17H2,1-2H3;1H |
InChI Key |
DZNOORFFHDQRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(N(C1)C)CCC2=CC=CC=C2N.Cl |
Origin of Product |
United States |
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